6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine
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Overview
Description
6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. This compound features a pyrimidine ring substituted with various functional groups, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,6-dimethylpyrimidine: Similar pyrimidine core with different substituents.
4-amino-2-phenyl-6-methylpyrimidine: Similar structure but lacks the prop-2-en-1-yl group.
N-(4-methylphenyl)-2-phenylpyrimidin-4-amine: Similar structure but lacks the 6-methyl group.
Uniqueness
6-methyl-N-(4-methylphenyl)-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C21H21N3/c1-4-8-19-16(3)22-20(17-9-6-5-7-10-17)24-21(19)23-18-13-11-15(2)12-14-18/h4-7,9-14H,1,8H2,2-3H3,(H,22,23,24) |
InChI Key |
BWDSMVGXYSRJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2CC=C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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